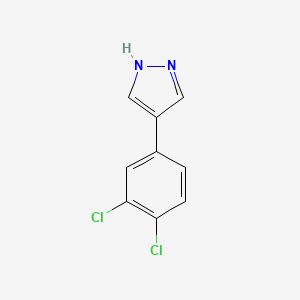

4-(3,4-Dichlorophenyl)-1H-pyrazole

描述

Contextual Significance of Pyrazole (B372694) Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. globalresearchonline.netnih.govnih.gov Its presence in a multitude of clinically approved drugs underscores its importance. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. globalresearchonline.netnih.gov The structural versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov

Role of Halogenated Phenyl Moieties in Bioactive Compounds

The incorporation of halogen atoms, such as chlorine, into a phenyl ring is a common strategy in drug design. The 3,4-dichloro substitution pattern on the phenyl group of the title compound is not arbitrary. Halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. They can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to a stronger and more selective binding to target proteins. The presence of two chlorine atoms on the phenyl ring can therefore be expected to modulate the biological activity of the pyrazole core.

Rationale for Academic Investigation of 4-(3,4-Dichlorophenyl)-1H-pyrazole

The rationale for the academic investigation of this compound stems from the synergistic potential of its two key structural components. The proven biological activities of the pyrazole core, combined with the advantageous properties conferred by the dichlorophenyl moiety, make this compound and its derivatives promising candidates for the development of new therapeutic agents. Researchers are drawn to this scaffold to explore how the interplay between the pyrazole ring and the halogenated phenyl group influences its biological effects.

Overview of Research Objectives and Scope for this compound

The primary research objective for this compound is to synthesize and evaluate new derivatives with enhanced or novel biological activities. The scope of these investigations is broad, encompassing the development of compounds with potential applications as:

Anti-inflammatory agents: Targeting enzymes and pathways involved in inflammation. nih.govneuroquantology.com

Anticancer agents: Investigating cytotoxicity against various cancer cell lines. researchgate.netmdpi.com

Antimicrobial agents: Assessing activity against pathogenic bacteria and fungi. nih.gov

Antitubercular agents: Screening for efficacy against Mycobacterium tuberculosis. nih.govchemmethod.com

The research typically involves multi-step chemical synthesis to create libraries of related compounds, followed by comprehensive biological screening to identify lead candidates for further development.

Detailed Research Findings

While research specifically focused on the parent compound this compound is limited in publicly available literature, numerous studies have explored the synthesis and biological activities of its derivatives. These studies provide valuable insights into the therapeutic potential of this chemical scaffold.

Synthesis of Derivatives

The synthesis of derivatives of this compound often involves the construction of the pyrazole ring through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. nih.gov For instance, substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes can be prepared via the Vilsmeier-Haack reaction. amazonaws.com Another common approach is the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org These synthetic strategies allow for the introduction of various substituents on the pyrazole ring, leading to a diverse range of compounds for biological evaluation.

Biological Activities of Derivatives

The biological evaluation of derivatives of the this compound scaffold has yielded promising results across several therapeutic areas. The following interactive data table summarizes some of the key findings.

| Derivative Class | Target/Activity | Key Findings |

| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular | Some compounds showed very good antifungal activity against four pathogenic strains of fungi and interesting activity against Mycobacterium tuberculosis H37Rv. nih.gov |

| (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Antitubercular | Showed excellent activity against Mycobacterium tuberculosis. chemmethod.com |

| 3-(2,4-Dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives | Antitumor | Some compounds showed promising activity against lung carcinoma cell lines. researchgate.net |

| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Anticancer, Antimicrobial | Majority of the compounds showed moderate-to-significant anticancer activity and moderate to potent antimicrobial activities. nih.gov |

| Pyrazole derivatives bearing thiazole (B1198619) scaffolds | Anti-inflammatory | Recently, pyrazole derivatives have shown significant anti-inflammatory activity. neuroquantology.com |

These findings highlight the potential of the this compound scaffold as a versatile platform for the development of new drugs. The ability to modify the structure and achieve a range of biological activities makes it an attractive target for further research in medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3,4-dichlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXCVPWQMZSECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNN=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3,4 Dichlorophenyl 1h Pyrazole and Analogues

Contemporary Approaches to 1H-Pyrazole Scaffold Construction

The construction of the 1H-pyrazole ring has evolved significantly from classical methods to more refined contemporary strategies that offer greater efficiency, control, and substrate scope. The two primary and most established routes for pyrazole (B372694) synthesis are the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative, and the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (such as an alkyne or alkene). mdpi.comnih.govresearchgate.net

The Knorr pyrazole synthesis, a classic example of the condensation approach, involves the reaction of a β-diketone with hydrazine. nih.govyoutube.com Modern variations of this method often employ catalysts to improve yields and milden reaction conditions. nih.govjetir.org

Multicomponent reactions (MCRs) have emerged as a powerful, atom-economical approach, allowing the synthesis of complex pyrazole derivatives in a single step from three or more starting materials. researchgate.netrsc.org These reactions often proceed through the in situ generation of key intermediates, such as β-aminoenones or hydrazones, streamlining the synthetic process. researchgate.net For instance, a three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile (B47326) can efficiently produce 5-aminopyrazole-4-carbonitriles. mdpi.com Similarly, four-component reactions are utilized to create highly substituted and fused pyrazole systems. rsc.org

The 1,3-dipolar cycloaddition of diazo compounds onto alkynes or alkenes is another fundamental strategy. researchgate.net However, the hazardous nature of diazo compounds has led to the development of safer alternatives, such as the in situ generation of diazo species from stable precursors like N-tosylhydrazones (a method based on the Bamford-Stevens reaction). nih.govmdpi.com

Table 1: Overview of General Pyrazole Synthesis Strategies

| Synthesis Strategy | Key Reactants | Typical Products | Reference |

| Knorr Cyclocondensation | 1,3-Dicarbonyl Compound + Hydrazine | Substituted Pyrazoles | nih.govyoutube.com |

| Multicomponent Reaction (MCR) | Aldehyde + Malononitrile + Hydrazine | Polysubstituted Pyrazoles | mdpi.comresearchgate.net |

| [3+2] Cycloaddition | Diazo Compound + Alkyne/Alkene | Substituted Pyrazoles | researchgate.netorganic-chemistry.org |

| Vilsmeier-Haack Reaction | Hydrazone + Vilsmeier Reagent (POCl₃/DMF) | 4-Formylpyrazoles | mdpi.comnih.gov |

Targeted Synthesis of 4-Substituted Pyrazole Frameworks

Introducing substituents at the C4 position of the pyrazole ring is a key objective for modifying the compound's properties. Several methods have been developed for the regioselective synthesis of 4-substituted pyrazoles.

One prominent method is the Vilsmeier-Haack reaction , which introduces a formyl group at the C4 position. This reaction typically involves treating a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), leading to cyclization and formylation to yield 4-formyl-1H-pyrazoles. mdpi.comnih.gov These 4-formylpyrazoles are versatile intermediates that can be further modified.

Direct C-H functionalization at the C4 position is another advanced approach. For example, a hypervalent iodine-mediated electrophilic thio/selenocyanation has been developed to synthesize 4-thio/selenocyanated pyrazoles. beilstein-journals.org This metal-free method uses PhICl₂ as an oxidant and NH₄SCN or KSeCN as the cyanating source, providing regioselective access to 4-functionalized products under mild conditions. beilstein-journals.org

For the specific synthesis of 4-aryl pyrazoles like 4-(3,4-Dichlorophenyl)-1H-pyrazole, transition-metal-catalyzed cross-coupling reactions are highly effective. A pre-functionalized pyrazole, such as a 4-bromo or 4-iodo-1H-pyrazole, can be coupled with an appropriate arylboronic acid (e.g., (3,4-dichlorophenyl)boronic acid) via a Suzuki coupling. Alternatively, a 1,3-dipolar cycloaddition between a tosylhydrazone and a substituted nitroalkene can afford 3,4-diaryl-1H-pyrazoles with high regioselectivity. rsc.org

Optimization and Mechanistic Insights into this compound Synthesis

The synthesis of this compound, as a 4-aryl pyrazole, can be achieved through several routes whose efficiency depends on optimized reaction conditions. For a cyclocondensation pathway, the key starting material would be a β-dicarbonyl compound bearing the 3,4-dichlorophenyl group. The reaction conditions, including the choice of solvent (e.g., ethanol, acetic acid), temperature, and catalyst (acidic or basic), would be critical for maximizing the yield and minimizing side products.

In a cross-coupling strategy, the optimization would focus on the catalytic system. This includes the choice of palladium or copper catalyst, the ligand, the base, and the solvent. For instance, in a Suzuki coupling, the reaction yield is highly dependent on these parameters.

Mechanistic studies provide valuable insights for optimization. In the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes to form 3,4-diaryl-1H-pyrazoles, DFT calculations and 2D NMR techniques have been used to confirm the regioselectivity of the transformation. rsc.org The mechanism involves the base-mediated formation of a diazo intermediate from the tosylhydrazone, which then undergoes cycloaddition with the nitroalkene. The subsequent elimination of nitrous acid leads to the aromatic pyrazole ring. Understanding the transition states helps predict the observed regiochemistry, where the 3,4-disubstituted product is favored as it corresponds to the lowest activation energy. rsc.org

A plausible synthesis for 1-(4-chlorophenyl)-3-pyrazole alcohol, an analogue, involves the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) using ferric chloride in an acidic solvent. google.com Optimization of this process involves adjusting the solvent, temperature, and pH to achieve high yield and purity. google.com

Sustainable and Green Chemistry Applications in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact. nih.govbenthamdirect.com Key strategies include the use of green solvents, alternative energy sources, and recyclable catalysts. researchgate.netbenthamdirect.comnih.gov

Water is an ideal green solvent, and numerous pyrazole syntheses have been adapted to aqueous media. thieme-connect.com For example, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a surfactant. thieme-connect.com The use of solvent-free, or "dry media," conditions, often coupled with microwave irradiation, represents another significant green approach. mdpi.comresearchgate.net This technique drastically reduces reaction times and eliminates the need for volatile organic solvents. researchgate.net

Energy-efficient methods like microwave-assisted and ultrasound-assisted synthesis are now common. researchgate.netnih.gov Ultrasound irradiation has been shown to accelerate reactions and improve yields; for instance, the synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved in 10 minutes with a 98% yield under sonication, compared to 1 hour and an 83% yield using conventional heating. nih.gov

Multicomponent reactions are inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. nih.govnih.gov

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Technique | Example Application | Advantages | Reference |

| Aqueous Media | One-pot synthesis of tetrasubstituted pyrazoles using CTAB. | Environmentally benign, reduced toxicity. | thieme-connect.com |

| Microwave Irradiation | Solvent-free synthesis from tosylhydrazones. | Reduced reaction times, energy efficiency, high yields. | mdpi.comresearchgate.net |

| Ultrasonic Assistance | Synthesis of pyrano[2,3-c]pyrazole derivatives. | Shorter reaction times, improved yields. | researchgate.netnih.gov |

| Solvent-Free Conditions | MCRs using magnetic nanoparticle catalysts. | Simplified work-up, reduced waste. | rsc.org |

Recent Advancements in Catalytic Pyrazole Synthesis

Catalysis is at the forefront of modern pyrazole synthesis, with significant advancements in heterogeneous, homogeneous, and biocatalysis. bohrium.com The goal is to develop catalysts that are efficient, selective, reusable, and environmentally friendly. researchgate.netnih.gov

Heterogeneous catalysts are particularly favored for their ease of separation and recyclability. Silica-functionalized materials, including those functionalized with acids, bases, or metals, have been widely used. bohrium.com For example, nano-ZnO has been employed as an efficient and eco-friendly catalyst for synthesizing 1,3,5-substituted pyrazoles via condensation. mdpi.comnih.gov Magnetic nanoparticles, such as SrFe₁₂O₁₉, allow for easy catalyst recovery using an external magnet and have been used in solvent-free multicomponent syntheses of pyrazole derivatives. rsc.org

In homogeneous catalysis , transition metals like palladium, copper, ruthenium, and silver play a crucial role. mdpi.com Palladium nanoparticles (PdNPs) generated in situ have been used for the one-pot regioselective synthesis of pyrazoles in an environmentally friendly PEG-400/H₂O medium. mdpi.com Silver-catalyzed reactions of trifluoromethylated ynones with aryl hydrazines provide an efficient route to 3-CF₃-pyrazoles. mdpi.com Molecular iodine has also been used as a metal-free catalyst for tandem reactions to produce 4-sulfonyl pyrazoles. mdpi.com

The development of organocatalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), offers an inexpensive, non-toxic, and eco-friendly alternative for promoting reactions like the synthesis of N-substituted pyrano[2,3-c]pyrazoles. nih.gov

Elucidation of Structure Activity Relationships Sar for 4 3,4 Dichlorophenyl 1h Pyrazole Derivatives

Systematic Structural Modifications of the Pyrazole (B372694) Heterocycle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that can be modified at several positions to modulate biological activity. researchgate.net The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of the pharmacological properties of 4-(3,4-dichlorophenyl)-1H-pyrazole analogues. nih.gov

N-substitution on the pyrazole ring has been shown to be a key factor in the activity of these compounds. For instance, in a series of pyrazole derivatives investigated as kinase inhibitors, the substitution at the N1 position with a methyl group was found to be significant for potency. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while N1-substitution eliminates the hydrogen bond donor capability, which can influence binding to target proteins. nih.gov

The following table summarizes the impact of various substituents on the pyrazole ring on the biological activity of pyrazole derivatives, providing insights that can be extrapolated to the this compound series.

| Position of Modification | Substituent | Impact on Biological Activity | Reference |

| N1 | Methyl | Enhanced potency for certain kinase inhibitors. | nih.gov |

| N1 | Aryl | N-aryl substitution is a common strategy in the design of pyrazole-based inhibitors. nih.gov | nih.gov |

| C3 | Phenyl | A key substituent in many biologically active pyrazole derivatives. nih.gov | nih.gov |

| C5 | Phenyl | Often paired with a C3-phenyl group in active compounds. nih.gov | nih.gov |

| C3, C5 | Various alkyl/aryl groups | Modifications at these positions modulate activity and selectivity. nih.gov | nih.gov |

Positional and Substituent Effects on the Dichlorophenyl Moiety

The 3,4-dichloro substitution pattern on the phenyl ring at the C4 position of the pyrazole is a common feature in many active compounds. However, the position and nature of the substituents on this phenyl ring can significantly influence the biological activity.

Studies on related di-aryl pyrazole derivatives have shown that the substitution pattern on the phenyl rings is crucial for activity. chemmethod.com For example, in a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the nature of the substituents on the phenyl ring at the C5 position influenced the selectivity of the compounds for monoamine oxidase inhibition. nih.gov This suggests that even minor changes to the dichlorophenyl moiety of this compound could have a profound impact on activity and selectivity.

In a broader context of anthranilic acid derivatives, which are structurally related to N-aryl pyrazoles, the position of substituents on the N-aryl ring led to conflicting results depending on the assay, highlighting the complexity of SAR in this area. pharmacy180.com For instance, in one assay, the order of activity for monosubstitution was 3' > 2' > 4', while in another, 2'-chloro derivatives were more potent than 3'-chloro analogues. pharmacy180.com

The following table illustrates the general effects of phenyl ring substitution on the activity of related pyrazole compounds.

| Phenyl Ring Position | Substituent | General Effect on Activity | Reference |

| 3,4-positions | Dichloro | Common substitution pattern in active compounds. | |

| Ortho (2') position | Chloro | Can be more potent than meta-substitution in some assays. | pharmacy180.com |

| Meta (3') position | Trifluoromethyl | Can be a particularly potent substitution. | pharmacy180.com |

| Para (4') position | Methoxy | Can be less favorable for activity in some series. | nih.gov |

Exploration of Peripheral Modifications and Linker Scaffolds

Peripheral modifications and the introduction of linker scaffolds are key strategies for optimizing the properties of this compound derivatives. These modifications can be used to connect the core pyrazole scaffold to other chemical entities to create hybrid molecules with enhanced or novel activities.

For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. nih.gov The length and composition of the linker are critical for the efficacy of the PROTAC. Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov The alteration of linker length can even impart selectivity for the degradation of different proteins. nih.gov

In a series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives, the pyrazole moiety is linked to a dihydronaphthalenone scaffold. tandfonline.com This complex structure demonstrates how the core this compound can be incorporated into a larger molecule to achieve a specific biological effect, in this case, anticancer activity. tandfonline.com

The table below provides examples of peripheral modifications and linker types used with pyrazole-containing compounds.

| Modification/Linker Type | Example Application | Key Findings | Reference |

| Methylene linker | Linking pyrazole to a dihydronaphthalenone | Resulted in compounds with significant anticancer activity. | tandfonline.com |

| Alkyl and PEG linkers | PROTAC design | Linker length and composition are crucial for activity and selectivity. | nih.gov |

| Carboxamide linkage | Connecting to other cyclic systems | Can enhance inhibitory activity against certain targets. | |

| Fused ring systems | Creating fused pyrazole derivatives | Can lead to potent and orally bioavailable inhibitors. nih.gov | nih.gov |

Target-Specific SAR Analysis for this compound Analogues

The SAR of this compound derivatives is highly dependent on the specific biological target being investigated.

Anticancer Agents:

In the context of anticancer drug discovery, pyrazole derivatives have been extensively studied as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. researchgate.netnih.gov For example, a series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines. tandfonline.com One of the most promising analogues in this series exhibited significant anticancer activity. tandfonline.com

The SAR of pyrazole-based kinase inhibitors often reveals that specific substitutions on both the pyrazole and the phenyl rings are necessary for potent activity. nih.gov For instance, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be more optimal than other substituents on a phenyl ring. nih.gov

Kinase Inhibitors:

The this compound scaffold is a common feature in many kinase inhibitors. For example, a review of substituted pyrazole-based kinase inhibitors highlights that the dichlorophenyl moiety was the best option for the highest biological activity in a series of Akt inhibitors. nih.gov

The following table summarizes the SAR of pyrazole derivatives for specific targets.

| Target | Key SAR Findings for Pyrazole Derivatives | Reference |

| Cancer Cell Lines (SiHa, MDA-MB-231, PANC-1) | A (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivative showed significant anticancer activity. tandfonline.com | tandfonline.com |

| Aurora A Kinase | A nitro group on a phenyl ring was found to be optimal for activity. nih.gov | nih.gov |

| Akt Kinase | A dichlorophenyl moiety was found to be the best option for high biological activity. nih.gov | nih.gov |

| p38α MAPK | Fused pyrazole derivatives were optimized to provide inhibitors with low nanomolar potency. nih.gov | nih.gov |

| Cannabinoid Receptor 1 (CB1) | Modifications to the amide region of 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides were generally well-tolerated. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR studies have been applied to various series of pyrazole derivatives to understand the key structural features that govern their activity and to design new, more potent analogues. nih.govglobalresearchonline.net

For example, a 2D-QSAR study on a series of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was influenced by adjacency distance matrix descriptors. nih.gov This type of analysis can help to identify which parts of the molecule are most important for its biological function.

In another study, 3D-QSAR modeling, in combination with docking studies, was used to rationalize the SAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase inhibitors. globalresearchonline.net This approach provided a model to explain the selectivity of the inhibitors for the A and B isoforms of the enzyme. globalresearchonline.net

A QSAR study on a series of pyrazole-based Aurora A kinase inhibitors was also carried out, further demonstrating the utility of this approach in understanding the SAR of this class of compounds. nih.gov

The table below highlights key aspects of QSAR studies on pyrazole derivatives.

| QSAR Study Type | Investigated Target/Activity | Key Findings from the Model | Reference |

| 2D-QSAR | EGFR Kinase Inhibition | Activity was influenced by adjacency distance matrix descriptors. nih.gov | nih.gov |

| 3D-QSAR | Monoamine Oxidase (MAO) Inhibition | Provided a model to rationalize the selectivity of inhibitors for MAO-A and MAO-B isoforms. globalresearchonline.net | globalresearchonline.net |

| QSAR | Aurora A Kinase Inhibition | A QSAR model was developed for a series of pyrazole-based inhibitors. nih.gov | nih.gov |

| 2D-QSAR | Anticancer Activity | QSAR models can be used to predict the activity of new pyrazole derivatives. |

In Vitro Biological Activity and Mechanistic Investigations of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific experimental data was found for the in vitro biological activity of the chemical compound this compound corresponding to the detailed outline provided.

The conducted searches aimed to identify information regarding high-throughput screening, molecular target identification, enzymatic inhibition, receptor binding, cellular pathway interrogation, and pharmacological characterization for this specific molecule. The search results did not yield any dedicated studies or datasets that would allow for a scientifically accurate and thorough composition of the requested article sections.

While the broader class of pyrazole derivatives is extensively studied and known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the available research pertains to compounds with different substitution patterns or more complex structures. nih.govnih.govijraset.com For instance, studies on various N-phenyl substituted pyrazoles and pyrazole-based kinase inhibitors exist, but these molecules are structurally distinct from this compound and their biological activities cannot be extrapolated to the subject compound. nih.govnih.govnih.gov

Consequently, without primary research data, it is not possible to generate the requested article on the in vitro biological profile of this compound while adhering to the required standards of scientific accuracy and the strict focus on the specified compound.

Computational and Theoretical Approaches in the Study of 4 3,4 Dichlorophenyl 1h Pyrazole

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3,4-dichlorophenyl)-1H-pyrazole, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

Research on derivatives containing the 4-(3,4-dichlorophenyl)pyrazole moiety has demonstrated its potential to interact with various biological targets. For instance, a study on (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives, which incorporate the core structure of interest, revealed significant anticancer activity. thesciencein.org Molecular docking of these compounds into the active sites of cancer-related proteins helps to elucidate the key interactions driving their efficacy.

The pyrazole (B372694) ring, being an aromatic heterocycle, can participate in various non-covalent interactions, including:

Hydrogen Bonding: The -NH group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.

π-π Stacking: The aromatic pyrazole and dichlorophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Hydrophobic Interactions: The dichlorophenyl group contributes significantly to the hydrophobicity of the molecule, favoring interactions with nonpolar pockets within a target protein.

The specific interactions of this compound would depend on the topology and amino acid composition of the target binding site. For example, docking studies of similar pyrazole derivatives against targets like receptor tyrosine kinases and protein kinases have shown that the orientation of the substituted phenyl ring is critical for achieving high binding affinity. nih.govresearchgate.net

Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Pyrazole -NH | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyrazole N atoms | Arginine, Lysine, Histidine |

| π-π Stacking | Pyrazole ring, Dichlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Dichlorophenyl moiety | Leucine, Isoleucine, Valine, Alanine |

Molecular Dynamics Simulations for Conformational and Binding Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are instrumental in assessing the stability of the docked pose and understanding the conformational changes that both the ligand and the target may undergo upon binding.

For pyrazole-based compounds, MD simulations have been employed to validate docking results and to explore the stability of the ligand-protein complex. nih.gov A typical MD simulation of this compound docked into a target protein would involve placing the complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms.

Key insights from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains tightly bound in the predicted orientation.

Conformational Flexibility: MD simulations reveal the flexibility of the ligand and the protein, highlighting which parts of the molecule are rigid and which are more dynamic. This is particularly important for the rotatable bond between the pyrazole and the dichlorophenyl rings.

Interaction Persistence: These simulations can track the persistence of key interactions (like hydrogen bonds) identified in docking studies. An interaction that is maintained throughout the simulation is likely to be crucial for binding.

Quantum Chemical Calculations and Electronic Properties of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. nih.govresearchgate.netnih.gov These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

For this compound, DFT calculations can determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Orbitals: The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For instance, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, while the -NH proton would be a site of positive potential.

Charge Distribution: The partial charges on each atom, which can influence intermolecular interactions.

DFT studies on similar pyrazole derivatives have shown that the electronic properties are significantly influenced by the nature and position of the substituents on the pyrazole and phenyl rings. researchgate.net The electron-withdrawing chlorine atoms on the phenyl ring of this compound would be expected to influence the electron density distribution across the entire molecule.

Table 2: Predicted Electronic Properties of Pyrazole Derivatives from DFT Studies

| Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Predicts sites for intermolecular interactions. |

| Dipole Moment | Influences solubility and binding in polar environments. |

Conformational Landscape Analysis of the Compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational landscape analysis aims to identify the low-energy conformations that a molecule is likely to adopt. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the pyrazole and dichlorophenyl rings.

This analysis can be performed using various computational methods, including systematic or random searches of the conformational space, often coupled with energy minimization using molecular mechanics or quantum chemical methods. The results provide a population distribution of different conformers at a given temperature.

Understanding the preferred conformation is crucial for:

Rational Drug Design: Ensuring that the molecule can adopt the correct shape to fit into a target binding site.

Interpreting Experimental Data: Relating observed biological activity to a specific conformer.

While a dedicated conformational analysis of this compound is not extensively published, insights into its conformational preferences can be gleaned from molecular docking and dynamics simulations of analogous compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

The success of a potential drug molecule is not only determined by its efficacy but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). bath.ac.ukljmu.ac.uk In silico ADME prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles. nih.gov

For this compound, various ADME parameters can be predicted using computational models:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding where the compound will travel in the body.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes. The pyrazole and dichlorophenyl rings are potential sites for oxidation.

Excretion: Predictions of renal clearance and interaction with transporters can provide insights into how the compound is eliminated from the body.

Toxicity: Early prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test), is crucial.

Studies on pyrazole derivatives often include in silico ADME predictions, and these generally show that the pyrazole scaffold can be part of drug-like molecules. nih.govresearchgate.net

Table 3: Representative In Silico ADME Predictions for Pyrazole-Based Compounds

| ADME Parameter | Predicted Property | Implication |

| Lipinski's Rule of Five | ||

| Molecular Weight | < 500 | Good absorption/permeation |

| LogP (Lipophilicity) | < 5 | Good absorption/permeation |

| H-bond Donors | < 5 | Good absorption/permeation |

| H-bond Acceptors | < 10 | Good absorption/permeation |

| Other Parameters | ||

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability |

| Number of Rotatable Bonds | < 10 | Good oral bioavailability |

| CYP450 Inhibition | Varies | Potential for drug-drug interactions |

| hERG Inhibition | Varies | Potential for cardiotoxicity |

Note: The values in this table are general guidelines for drug-likeness and the specific predicted values for this compound would require a dedicated in silico analysis.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. vietnamjournal.runih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.

The this compound scaffold can serve as the basis for developing a pharmacophore model. The key features would likely include:

A hydrogen bond donor (the pyrazole -NH).

One or more hydrogen bond acceptors (the pyrazole nitrogen atoms).

A hydrophobic/aromatic feature (the dichlorophenyl ring).

An additional aromatic feature (the pyrazole ring).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. nih.govchemmethod.commdpi.com This is an efficient way to identify novel compounds with a high probability of being active at the target of interest.

Pharmacophore models based on pyrazole derivatives have been successfully used to identify inhibitors for various targets, including dipeptidyl peptidase IV (DPP-4) and cyclin-dependent kinases (CDKs). chemmethod.com The development of a specific pharmacophore for a target that binds this compound would be a logical step in a drug discovery campaign based on this scaffold.

Rational Design and Lead Optimization Strategies for 4 3,4 Dichlorophenyl 1h Pyrazole Analogues

De Novo Design and Scaffold Hopping Approaches for Derivatives

De novo design and scaffold hopping are powerful strategies in medicinal chemistry to generate novel molecular entities with desired biological activities. De novo design involves the construction of a novel compound from the ground up, often guided by the three-dimensional structure of the target protein. Scaffold hopping, a related concept, aims to replace the central core of a known active compound with a different chemical scaffold while retaining its biological activity and improving other properties like potency, selectivity, or pharmacokinetic parameters. researchgate.net

In the context of pyrazole-containing compounds, scaffold hopping has been successfully employed to discover new ligands with improved properties. For instance, by replacing the methylpyrazole core in the cannabinoid receptor 1 (CB1) antagonist rimonabant (B1662492) with other five- and six-membered heteroaromatic rings, researchers aimed to overcome undesirable physicochemical properties. researchgate.net This approach has led to the discovery of novel classes of compounds, such as C4-benzyl pyrazolines, which exhibit significant selectivity for the CB2 receptor over the CB1 receptor. researchgate.netnih.gov These pyrazolines, synthesized from readily available hydrazones and enones, demonstrated a switch in functional activity from inverse agonist/antagonist to partial agonist, highlighting the functional modulation achievable through scaffold hopping. nih.gov

Fragment-Based Drug Design (FBDD) Strategies for Pyrazole (B372694) Compounds

Fragment-based drug design (FBDD) has emerged as a powerful tool in the early stages of drug discovery for pyrazole-based compounds. researchgate.net This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein. These initial hits are then grown or linked together to create more potent lead compounds.

A notable example of FBDD in the context of pyrazole derivatives is the development of AT7519, a potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov The process began with the identification of multiple small molecule hits through fragment-based screening against CDK2. nih.gov Structure-based design, guided by X-ray crystallography of ligand-CDK2 co-crystals, enabled the optimization of an initial indazole fragment. nih.gov This led to the identification of key binding features and the development of a series of molecules with nanomolar affinity for CDK2. nih.gov Further optimization of cellular activity and pharmacokinetic properties resulted in the discovery of AT7519, which has progressed to clinical trials for cancer treatment. nih.gov

Bioisosteric Replacement and Property Modulation in 4-(3,4-Dichlorophenyl)-1H-pyrazole Series

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms with another that produces a compound with similar biological activity. cambridgemedchemconsulting.com This strategy is widely used to modulate the physicochemical properties, potency, selectivity, and metabolic stability of lead compounds.

In the realm of this compound analogues, bioisosteric replacement has been extensively explored. A prominent example is the modification of the CB1 receptor antagonist SR141716A (rimonabant). nih.govacs.org By replacing the 5-aryl group of the pyrazole ring with a 2-thienyl moiety appended with an alkynyl unit, a novel class of potent and selective CB1 receptor antagonists was discovered. nih.govacs.org This bioisosteric replacement proved to be viable, leading to compounds with significant in vivo efficacy. nih.govacs.org

Furthermore, the pyrazole moiety itself has been the subject of bioisosteric replacement. Series of thiazoles, triazoles, and imidazoles have been designed as bioisosteres of the 1,5-diarylpyrazole motif found in rimonabant. nih.govacs.org These new heterocyclic cores demonstrated CB1 antagonistic activity and considerable selectivity over the CB2 receptor, confirming their status as bioisosteres of the original diarylpyrazole class. nih.govacs.org These studies underscore the utility of bioisosteric replacement in fine-tuning the pharmacological profile of pyrazole-based compounds.

Combinatorial Synthesis and Library Generation based on the Pyrazole Core

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of diverse compounds, known as libraries. nih.govnih.gov This approach is particularly well-suited for exploring the structure-activity relationships (SAR) of a given scaffold, such as the pyrazole core.

The synthesis of pyrazole libraries is often achieved through well-established reactions like the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govnih.govnih.gov This versatile reaction allows for the incorporation of a wide range of substituents at various positions of the pyrazole ring, leading to extensive chemical diversity. researchgate.net Automated microreactor systems have been developed to facilitate the high-throughput synthesis of these libraries, allowing for the sequential preparation of multiple analogues in a controlled and efficient manner. nih.gov

Furthermore, various synthetic methodologies have been developed to construct diverse pyrazole derivatives, including the Paal-Knorr synthesis and transition metal-catalyzed reactions. researchgate.net The generation of pyrazolopyrimidine libraries has also been a focus, highlighting the utility of the pyrazole core as a building block for more complex heterocyclic systems. nih.govacs.org These combinatorial approaches provide a powerful platform for the discovery of novel pyrazole-based compounds with desired biological activities. nih.gov

Optimization of In Vitro Potency and Selectivity for this compound Derivatives

The optimization of in vitro potency and selectivity is a critical step in the development of any drug candidate. For this compound derivatives, this process involves systematic modifications of the chemical structure to enhance binding affinity for the desired target while minimizing interactions with off-target proteins.

Structure-activity relationship (SAR) studies are fundamental to this optimization process. nih.gov For example, in the development of pyrazole-based inhibitors of the metalloproteases meprin α and meprin β, systematic variations of the substituents at the 3, 4, and 5-positions of the pyrazole ring were evaluated. nih.gov The introduction of different sized residues and acidic moieties was explored to modulate inhibitory activity and selectivity. nih.gov While some modifications led to increased potency against meprin β, they did not always result in improved selectivity over meprin α, highlighting the delicate balance required for achieving the desired pharmacological profile. nih.gov

Pre Clinical Mechanistic Insights and Disease Relevance of 4 3,4 Dichlorophenyl 1h Pyrazole

Molecular and Cellular Mechanisms of Action in Disease Models (in vitro focus)

Detailed in vitro studies on "4-(3,4-Dichlorophenyl)-1H-pyrazole" are limited in the public domain. However, research on structurally related dichlorophenyl-pyrazole derivatives provides some insights into potential mechanisms. For instance, derivatives have been investigated for their effects on cancer cell lines. While not directly pertaining to the specific compound , one study on a series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives demonstrated cytotoxic effects against SiHa, MDA-MB-231, and PANC-1 cancer cell lines. nih.gov This suggests that the 3,4-dichlorophenyl moiety, when incorporated into a larger pyrazole-based structure, can contribute to anti-cancer activity, though the specific cellular mechanisms of "this compound" itself remain to be elucidated.

Modulation of Key Biological Pathways Implicated in Pathophysiology

The broader class of pyrazole (B372694) derivatives is known to modulate various biological pathways critical in pathophysiology. griffith.edu.aunih.gov These pathways are often related to inflammation, cell cycle regulation, and apoptosis. For example, certain pyrazole compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. researchgate.net Other derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancer. While these findings highlight the potential of the pyrazole scaffold, specific data on how "this compound" modulates these or other pathways is not currently available in the reviewed literature.

Exploration of Target Engagement in Relevant Biological Systems (in vitro)

Direct in vitro target engagement studies for "this compound" are not extensively documented. However, the principle of target engagement for pyrazole-based compounds is well-established. Techniques such as molecular docking are often employed to predict the binding of these compounds to specific protein targets. For instance, in a study of pyrazoline derivatives, molecular docking was used to investigate their interaction with the active site of human mitochondrial branched-chain aminotransferase. This computational approach helps in identifying potential biological targets and understanding the structure-activity relationships that govern the interaction. The dichlorophenyl substituent is often a key feature in these interactions, suggesting it may play a significant role in the target binding of "this compound".

Potential Roles in Modulating Specific Enzyme Systems or Receptor Functions

The pyrazole scaffold is a versatile platform for the development of modulators of various enzyme systems and receptors. For example, different pyrazole derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target in the treatment of type 2 diabetes. Others have been designed as cannabinoid receptor antagonists. The specific role of "this compound" in modulating any particular enzyme or receptor system has not been definitively characterized in the available research. The presence of the dichlorophenyl group could confer specific binding properties, but this requires experimental validation.

Contribution of this compound Research to Understanding Disease Biology

While direct research on "this compound" is sparse, the synthesis and study of related compounds contribute to a broader understanding of disease biology. The exploration of pyrazole derivatives as a class has led to the identification of novel inhibitors for a range of therapeutic targets, including kinases, inflammatory enzymes, and various receptors. nih.gov This body of work underscores the importance of the pyrazole core in medicinal chemistry and provides a foundation for future investigations into the specific biological activities of compounds like "this compound". Further research is needed to delineate its specific mechanisms and potential therapeutic applications.

Future Directions and Emerging Research Avenues for 4 3,4 Dichlorophenyl 1h Pyrazole

The landscape of drug discovery and materials science is in a constant state of evolution, driven by technological advancements and novel scientific insights. For the compound 4-(3,4-dichlorophenyl)-1H-pyrazole, a member of the pharmacologically significant pyrazole (B372694) family, the future holds immense potential. ontosight.aimdpi.com The exploration of this specific chemical entity is poised to be revolutionized by the integration of cutting-edge computational tools, advanced biological models, and innovative research paradigms. These emerging avenues promise to accelerate the discovery of new applications, enhance the efficiency of development, and provide a deeper understanding of its molecular interactions.

常见问题

Q. [Advanced]

- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl, chlorine) at the 3- or 5-positions enhances stability and target binding. For instance, 1-(3,4-dichlorophenyl)-4-(imidazolyl)pyrazole derivatives exhibit improved trypanocidal activity due to increased lipophilicity and hydrogen-bonding capacity .

- Heterocyclic fusion : Derivatives like triazolothiadiazines show enhanced antimicrobial activity when fused with pyrazole, as demonstrated by MIC values against S. aureus and E. coli .

Q. Methodological approach :

Perform SAR studies using iterative substitution (e.g., Cl, CF₃, aryl groups).

Validate via in vitro assays (e.g., IC₅₀ measurements against target enzymes) and computational docking (e.g., AutoDock Vina for binding affinity predictions) .

What analytical techniques are recommended for resolving discrepancies in NMR data for pyrazole derivatives?

[Advanced]

Discrepancies in δ values (e.g., aromatic proton shifts in ) arise from conformational flexibility or solvent effects. Solutions include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, dihedral angles in pyrazole-isoquinoline hybrids were confirmed via NOESY .

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping) that obscure signals at standard temperatures.

- X-ray crystallography : Provides definitive structural validation, as seen in studies resolving Cl1—C13—C14—C15 torsional angles (178.42°) .

What safety protocols are critical when handling this compound?

Q. [Basic]

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light and moisture .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers optimize reaction yields for pyrazole derivatives in multi-step syntheses?

Q. [Advanced]

- Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps improves efficiency (e.g., 80% yield for imidazole-pyrazole hybrids) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility in Ullmann couplings, while methanol aids in Mannich reactions .

- Purification : Gradient elution in column chromatography (e.g., 5–30% ethyl acetate in hexane) resolves closely eluting byproducts .

Case study : A three-step synthesis of 1-(3,4-dichlorophenyl)-4-imidazolylpyrazole achieved 72% overall yield via Pd-catalyzed hydrogenation and solvent-free grinding .

What in silico strategies predict the pharmacokinetic properties of this compound analogs?

Q. [Advanced]

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, analogs with logP <5 show reduced hepatotoxicity .

- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories for trypanothione reductase complexes) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in electrophilic substitutions .

How do researchers validate target engagement in biological assays for pyrazole-based compounds?

Q. [Advanced]

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .

- CRISPR knockouts : Eliminate putative targets (e.g., carbonic anhydrase isoforms) to assess loss of compound efficacy .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinities (e.g., Kd = 12 nM for pyrazole inhibitors of COX-2) .

What are the challenges in scaling up pyrazole synthesis for preclinical studies?

Q. [Advanced]

- Byproduct formation : High-throughput screening (HTS) identifies optimal stoichiometry (e.g., 1:1.2 molar ratios for aldehyde-ketone condensations) .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs in hydrogenation steps .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to minimize batch failures .

How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Q. [Advanced]

- 3D culture models : Spheroids or organoids better mimic in vivo conditions. For example, pyrazole derivatives showed 40% higher efficacy in 3D glioblastoma models vs. 2D cultures .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo activity .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Links plasma concentrations to effect-site activity, addressing bioavailability limitations .

What patent strategies protect novel pyrazole derivatives in therapeutic applications?

Q. [Advanced]

- Composition-of-matter claims : Cover core structures (e.g., 4-(3,4-dichlorophenyl) substitutions) and salts .

- Method-of-use claims : Specify indications (e.g., "treatment of cognitive disorders via Eszopiclone combinations") .

- Synergistic combinations : Patent blends with established drugs (e.g., sertraline intermediates) to extend IP lifespans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。